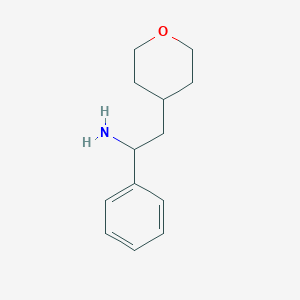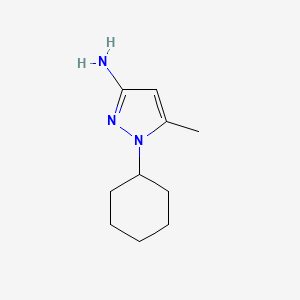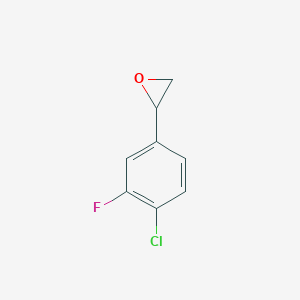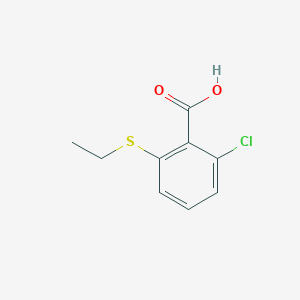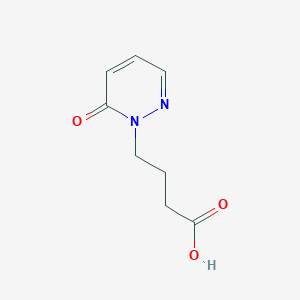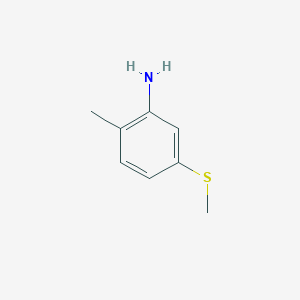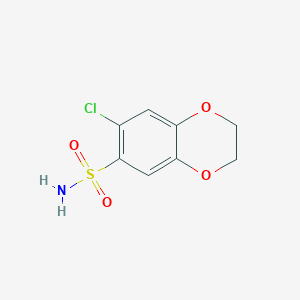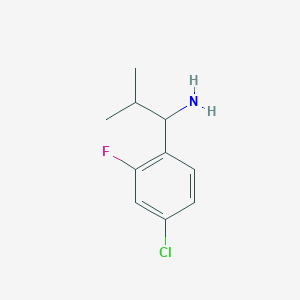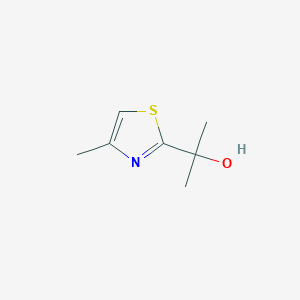
2-(4-Methylthiazol-2-yl)propan-2-ol
Descripción general
Descripción
2-(4-Methylthiazol-2-yl)propan-2-ol is a thiazole derivative. It has a molecular formula of C7H11NOS and a molecular weight of 157.23 g/mol . This compound has become increasingly popular in recent years due to its numerous applications in scientific experiments.
Molecular Structure Analysis
The molecular structure of 2-(4-Methylthiazol-2-yl)propan-2-ol consists of a thiazole ring attached to a propan-2-ol group . The thiazole ring is a five-membered ring containing a nitrogen atom and a sulfur atom .Physical And Chemical Properties Analysis
2-(4-Methylthiazol-2-yl)propan-2-ol is a solid or semi-solid or liquid substance . It should be stored in a sealed container in a dry room at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis of Triazole Derivatives : 1,2,3-Triazoles, synthesized via copper-catalyzed azide alkyne cycloaddition, demonstrated significant antifungal activity against Candida species. Modifications of these structures could lead to effective antifungal drug candidates (Lima-Neto et al., 2012).
Spectroscopic Studies
- Molecular Organization Studies : Spectroscopic studies have shown that compounds like 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols exhibit different molecular organizations in solvents like methanol and propan-2-ol. These findings are crucial for understanding the behavior of such compounds in various solvents (Matwijczuk et al., 2018).
Evaluation of Toxicity and Cytotoxicity
- Toxicity Assessment of Fluorescent Markers : Recent research has assessed the toxicity of certain triazoanilines synthesized from industrial waste materials. These compounds, including variants of propan-2-ol, have shown low acute toxicity to various biological models, suggesting their potential safe use in biodiesel quality monitoring (Pelizaro et al., 2019).
Antifungal Compound Synthesis
- Synthesis of Fluconazole Analogues : Novel 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized as fluconazole analogues, showed high antifungal activity against Candida spp. strains, surpassing standard antifungal drugs in efficacy. This demonstrates the potential of these compounds in antifungal therapies (Zambrano-Huerta et al., 2019).
Antimicrobial and Antifungal Activities
- Development of Fungicidal Compounds : A series of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives were synthesized, exhibiting strong antifungal activities against common pathogens. These findings are significant for developing new fungicides (Yu et al., 2009).
Aggregation Effects in Solvents
- Study of Molecular Aggregation : Research into compounds such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in solvents like propan-2-ol has revealed insights into molecular aggregation. This knowledge is important for understanding the behavior of these compounds under different conditions (Matwijczuk et al., 2016).
Safety And Hazards
The safety data sheet for 2-(4-Methylthiazol-2-yl)propan-2-ol indicates that it is potentially harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-4-10-6(8-5)7(2,3)9/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDPTLIQCOSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylthiazol-2-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



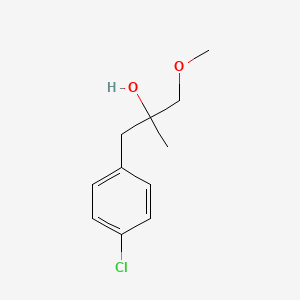
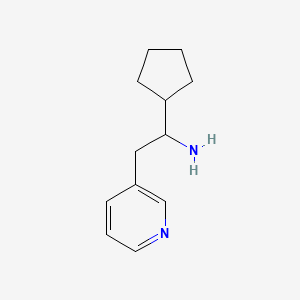
![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)
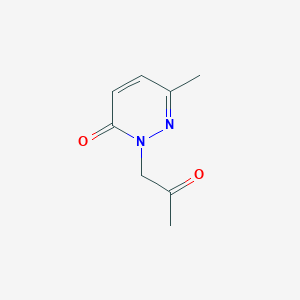
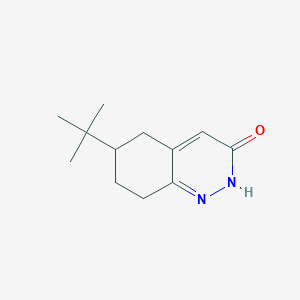
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)
